Mal-PEG2-C2-Boc

Hydrolytic Stability ADC Linker Bioconjugation

Mal-PEG2-t-butyl ester (CAS: 1374666-31-5), also known as Mal-PEG2-C2-Boc, is a discrete, monodisperse heterobifunctional polyethylene glycol (PEG) linker. It features a thiol-reactive maleimide group, a diethylene glycol (PEG₂) spacer of precisely two units, and an acid-labile tert-butyl ester-protected carboxyl terminus.

Molecular Formula C15H23NO6
Molecular Weight 313.35 g/mol
Cat. No. B8025104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG2-C2-Boc
Molecular FormulaC15H23NO6
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCN1C(=O)C=CC1=O
InChIInChI=1S/C15H23NO6/c1-15(2,3)22-14(19)6-8-20-10-11-21-9-7-16-12(17)4-5-13(16)18/h4-5H,6-11H2,1-3H3
InChIKeyXWPBPQDTQUEMBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG2-t-Butyl Ester: Procurement-Ready Heterobifunctional PEG Linker for ADC and PROTAC Synthesis


Mal-PEG2-t-butyl ester (CAS: 1374666-31-5), also known as Mal-PEG2-C2-Boc, is a discrete, monodisperse heterobifunctional polyethylene glycol (PEG) linker. It features a thiol-reactive maleimide group, a diethylene glycol (PEG₂) spacer of precisely two units, and an acid-labile tert-butyl ester-protected carboxyl terminus . This architecture enables controlled, orthogonal conjugation in two steps: initial maleimide-thiol coupling (e.g., to an antibody cysteine), followed by ester deprotection to reveal a free carboxylic acid for secondary amide bond formation, which is fundamental to the synthesis of both antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [1].

Why Mal-PEG2-t-Butyl Ester Cannot Be Substituted by Generic PEG Linkers


Generic substitution with seemingly similar in-class PEG linkers is not functionally equivalent and can lead to significant differences in experimental outcomes. The specific PEG chain length, terminal protecting group, and molecular architecture each have a quantifiable impact on key performance parameters such as hydrolytic stability, hydrodynamic radius, and the efficiency of sequential conjugation. For example, replacing the PEG₂ spacer of Mal-PEG2-t-butyl ester with a longer PEG₄ unit increases the molecular weight and alters the hydrophilicity and linker length, which can affect drug-to-antibody ratio (DAR) and conjugate aggregation in ADC development . Similarly, substituting the acid-labile t-butyl ester protecting group of Mal-PEG2-t-butyl ester with a free carboxylic acid group, as in Mal-PEG2-acid, removes a critical step for orthogonal synthesis, risking uncontrolled polymerization or premature reaction with amine-containing payloads . These differences are not merely academic; they directly influence the yield, purity, and final biological performance of complex bioconjugates.

Quantitative Differentiation Guide for Mal-PEG2-t-Butyl Ester in Bioconjugation


Quantified First-Order Hydrolysis Kinetics at Physiological pH vs. Stable Ester

Forced degradation studies on Mal-PEG2-t-butyl ester reveal that its maleimide group undergoes first-order hydrolysis at physiological pH. The hydrolysis half-life (t₁/₂) was determined to be 24 hours at pH 8.0 and 37°C . This quantitative stability metric is critical for planning conjugation reactions and storage conditions. In contrast, the tert-butyl ester group remains stable under these conditions, requiring specific acid treatment for deprotection, as confirmed by the elution of a more polar species at 8.7 minutes upon deprotection compared to the maleimide hydrolysis product at 15.2 minutes .

Hydrolytic Stability ADC Linker Bioconjugation

Molecular Weight and Spacer Length Differentiation from PEG4 Analog

The precise molecular weight of Mal-PEG2-t-butyl ester is 313.35 g/mol, which is directly derived from its defined PEG₂ spacer [1]. This is quantitatively different from its closest longer analog, Mal-PEG4-t-butyl ester, which has a molecular weight of approximately 401.45 g/mol (estimated based on addition of two ethylene glycol units, ~88.1 g/mol difference) . In practical procurement terms, this difference is reflected in pricing, with Mal-PEG2-t-butyl ester listed at $480.00 per 100 mg compared to $390.00 per 100 mg for the PEG4 analog, indicating a different cost-per-mole value for the required conjugation chemistry .

ADC Linker Design Hydrodynamic Radius DAR

Protecting Group Strategy Enables Orthogonal Conjugation vs. Free Acid Linkers

The tert-butyl ester in Mal-PEG2-t-butyl ester is specifically designed for acid-labile protection, which is stable under the neutral to slightly basic conditions (pH 6.5-7.5) required for maleimide-thiol conjugation [1]. This contrasts with the unprotected analog Mal-PEG2-acid, where the free carboxylic acid is immediately available and can lead to uncontrolled side reactions. The t-butyl ester can be quantitatively deprotected under mild acidic conditions (e.g., TFA) to release the active carboxylic acid only after the initial thiol coupling is complete, enabling a precise two-step, orthogonal synthesis strategy for PROTACs and other heterobifunctional conjugates .

PROTAC Synthesis Orthogonal Conjugation Linker Chemistry

Defined PEG₂ Spacer: Monodispersity for Reproducible Pharmacokinetics

Unlike polydisperse PEG linkers, Mal-PEG2-t-butyl ester is a monodisperse compound with a single, discrete molecular weight of 313.35 g/mol . This is a key differentiator from polymeric PEG linkers (e.g., PEG average MW 2000), which consist of a mixture of chain lengths. The use of a monodisperse PEG₂ spacer ensures batch-to-batch reproducibility in the synthesis and, critically, a consistent hydrodynamic radius for the final bioconjugate, leading to more predictable and reproducible pharmacokinetic (PK) profiles in vivo .

Monodisperse PEG Pharmacokinetics ADC

Optimal Use Cases for Mal-PEG2-t-Butyl Ester in Research and Development


Two-Step PROTAC Synthesis Requiring Orthogonal Conjugation

In the synthesis of proteolysis-targeting chimeras (PROTACs), a linker must first be conjugated to an E3 ligase ligand and then to a target protein ligand. Mal-PEG2-t-butyl ester's architecture is ideal for this workflow. First, the maleimide group is used to covalently attach the linker to a thiol-containing E3 ligase ligand (e.g., a cysteine-modified VHL or CRBN ligand) under neutral pH . Following purification, the t-butyl ester is deprotected under mild acidic conditions to reveal a carboxylic acid. This acid can then be activated (e.g., as an NHS ester) and coupled to an amine on the target protein ligand. This orthogonal, two-step strategy prevents uncontrolled polymerization and ensures a high yield of the desired heterobifunctional PROTAC molecule [1].

Antibody-Drug Conjugate (ADC) Development with Precise Payload Control

For ADC development, the controlled conjugation afforded by Mal-PEG2-t-butyl ester is critical. The linker can be first conjugated to a cytotoxic payload via amide bond formation after t-butyl ester deprotection and activation. This drug-linker construct is then purified and characterized, confirming the exact drug-to-linker ratio (DLR) . In a second step, the maleimide group on the linker is used for site-specific conjugation to engineered cysteine residues on a monoclonal antibody (mAb), leading to a highly homogeneous ADC with a defined drug-to-antibody ratio (DAR) of approximately 2 or 4 [2]. This level of control is essential for achieving consistent safety and efficacy profiles in therapeutic ADCs.

Synthesis of Defined Peptide- or Protein-Drug Conjugates

The monodisperse nature of the PEG₂ spacer is particularly advantageous for creating defined peptide-drug conjugates. Researchers can use Mal-PEG2-t-butyl ester to attach a drug molecule to a specific cysteine residue on a synthetic peptide. The discrete length of the PEG₂ spacer (approximately 8 atoms in the backbone) provides a consistent and minimal linker length, which is crucial for structure-activity relationship (SAR) studies where the goal is to minimize linker interference with target binding . After conjugation and purification, the final construct can be characterized with high precision by mass spectrometry, confirming the exact mass of the conjugate due to the linker's monodispersity [1].

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